C3 Amino vs. Hydroxy: Hydrogen-Bond Donor Advantage for MEK-1 Kinase Inhibition Predicted by 3D-QSAR
The 3-amino substituent on the target compound provides a hydrogen-bond donor (–NH2) at the C3 position, whereas comparators 5-(3,5-dichlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CHEMBL212474, MEK-1 IC50 = 800 nM) and 3-hydroxy-5-(4-methoxyphenylamino)isothiazole-4-carbonitrile (CHEMBL380295, MEK-1 IC50 = 5,000 nM) bear a 3-hydroxy group that functions as a hydrogen-bond acceptor/donor with different geometry and pKa [1][2]. 3D-QSAR CoMFA and CoMSIA models on 72 substituted isothiazole MEK-1 inhibitors explicitly identified that a hydrogen-bond donor substitution at the X (C3) position enhances inhibitory activity, while the presence of only a hydroxy group at this position results in sub-optimal interactions with the polar pocket of MEK-1 [3].
| Evidence Dimension | Predicted hydrogen-bond donor capacity and MEK-1 inhibitory activity trend at C3 position |
|---|---|
| Target Compound Data | 3-NH2 (primary amine, strong H-bond donor, pKa ~6-8 for protonated form) |
| Comparator Or Baseline | CHEMBL212474: 3-OH, MEK-1 IC50 = 800 nM; CHEMBL380295: 3-OH, MEK-1 IC50 = 5,000 nM |
| Quantified Difference | 3D-QSAR models predict H-bond donor at X position enhances activity; 3-OH analogs show moderate-to-weak MEK-1 inhibition (800–5,000 nM range) |
| Conditions | 3D-QSAR training set of 72 isothiazole analogs; MEK-1 biochemical inhibition assay; CoMFA q² = 0.72, CoMSIA q² = 0.68 |
Why This Matters
The 3-amino substitution is mechanistically aligned with SAR trends for enhanced MEK-1 potency, distinguishing this compound from the 3-hydroxy series that dominates the published isothiazole MEK inhibitor literature.
- [1] BindingDB BDBM50187807. 5-(3,5-dichlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CHEMBL212474). MEK-1 IC50 = 800 nM. Curated by ChEMBL; Source: Valeant Pharmaceutical Research and Development. View Source
- [2] BindingDB BDBM50187854. 3-hydroxy-5-(4-methoxyphenylamino)isothiazole-4-carbonitrile (CHEMBL380295). MEK-1 IC50 = 5,000 nM. Curated by ChEMBL. View Source
- [3] Madhusudhan Reddy B, et al. 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. Chem Biol Drug Des. 2012;79(1):84-91. doi:10.1111/j.1747-0285.2011.01250.x. View Source
